N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide
Description
Properties
IUPAC Name |
N-[4-[(3,5-dimethoxyphenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-2-(4-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S2/c1-26-18-7-14(8-19(9-18)27-2)11-29-12-16-13-30-21(23-16)24-20(25)10-28-17-5-3-15(22)4-6-17/h3-9,13H,10-12H2,1-2H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHWZYYTYHVXTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSCC2=CSC(=N2)NC(=O)COC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(((3,5-dimethoxybenzyl)thio)methyl)thiazol-2-yl)-2-(4-fluorophenoxy)acetamide is a complex organic compound belonging to the class of thiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by the following structural features:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen atoms, contributing to the compound's reactivity.
- Benzylthio Group : Enhances lipophilicity and potential interactions with biological targets.
- Fluorophenoxy Group : May improve binding affinity and selectivity towards specific receptors or enzymes.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈F₁N₃O₂S |
| Molecular Weight | 359.43 g/mol |
| CAS Number | Not specified |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This can be achieved by reacting thioamide with α-haloketone under acidic or basic conditions.
- Introduction of the Benzylthio Group : Nucleophilic substitution of a benzyl halide with thiol.
- Acetamide Formation : Acylation of the thiazole derivative with an acylating agent.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various tumor cell lines. For instance:
- Cell Lines Tested : The compound showed marked activity against lymphoma cells and other cancer types.
- Mechanism of Action : The proposed mechanism includes inhibition of specific enzymes involved in cell proliferation and apoptosis induction.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested : Effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Studies indicated MIC values ranging from 0.004 to 0.03 mg/mL against sensitive strains.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Methoxy Substituents : The presence of methoxy groups enhances lipophilicity, improving cell membrane permeability.
- Thiazole Derivative Influence : Variations in the thiazole ring's substituents can significantly impact the compound's binding affinity to biological targets.
Study 1: Cytotoxicity Evaluation
A study published in a peer-reviewed journal evaluated the cytotoxic effects of various thiazole derivatives, including our compound of interest. The results showed that:
- The compound exhibited superior cytotoxicity compared to standard chemotherapeutics.
- Mechanistic studies revealed that it induced apoptosis through mitochondrial pathways.
Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, this compound was tested against a panel of pathogenic bacteria:
- The compound demonstrated potent antibacterial activity, outperforming commonly used antibiotics.
- The study highlighted its potential as a lead compound for developing new antimicrobial agents.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several synthesized derivatives across the evidence:
Key Observations :
- Electron-Withdrawing Groups: The 4-fluorophenoxy group in the target compound parallels halogenated (e.g., bromo, chloro) or nitro-substituted derivatives in , which enhance antimicrobial activity by increasing membrane permeability .
- Thiazole Core: Analogues with thiazole-thioether linkages (e.g., compounds in and ) demonstrate improved metabolic stability compared to non-sulfur-containing derivatives .
- Dimethoxy Substitution : The 3,5-dimethoxybenzyl group in the target compound is structurally similar to compound 19 (), where such substituents contribute to kinase inhibition by facilitating hydrophobic interactions .
Pharmacological Activities
- Antimicrobial Activity: Compounds like 15 () and 47–50 () show that acetamide derivatives with thiazole/benzothiazole components exhibit MIC values as low as 13 µM against S. aureus and C. albicans. The target compound’s fluorophenoxy group may similarly enhance activity against gram-positive pathogens .
- Kinase Inhibition : Compound 19 () highlights the role of dimethoxyphenyl groups in CK1 inhibition, suggesting the target compound could share this mechanism .
- Anti-Inflammatory Potential: Thiazole-triazole hybrids (e.g., 5d in ) show potent anti-inflammatory effects, which may extend to the target compound due to its thioether and acetamide linkages .
Limitations and Contrasts
- Activity Trade-offs : While halogenated derivatives () show strong antimicrobial activity, they may exhibit higher toxicity compared to methoxy- or fluoro-substituted analogs .
- Target Specificity : Unlike compound 19 (CK1 inhibitor), the target compound’s lack of a trifluoromethyl group may reduce kinase selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
